molecular formula C43H46N8O6 B14449769 Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide CAS No. 76932-83-7

Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide

Cat. No.: B14449769
CAS No.: 76932-83-7
M. Wt: 770.9 g/mol
InChI Key: JFMKMZZAVDKJAH-DVFGYWHBSA-N
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Description

Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide is a peptide compound composed of the amino acids tyrosine, tryptophan, alanine, and phenylalanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s sequence.

Comparison with Similar Compounds

Similar Compounds

    Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalanine: Similar sequence but lacks the amide group.

    Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninol: Similar sequence but contains an alcohol group instead of an amide.

Uniqueness

Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide is unique due to its specific sequence and the presence of an amide group, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

CAS No.

76932-83-7

Molecular Formula

C43H46N8O6

Molecular Weight

770.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36-,37+,38+/m0/s1

InChI Key

JFMKMZZAVDKJAH-DVFGYWHBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

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